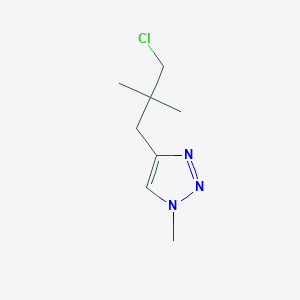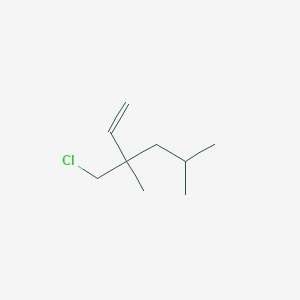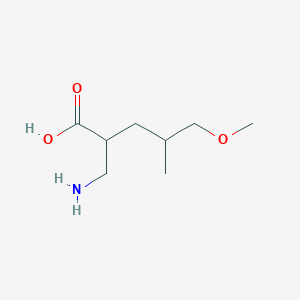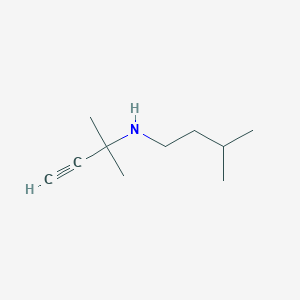![molecular formula C10H15NO2 B13203667 Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclo[3.1.0]hexane core. This reaction can be facilitated by photochemistry, using light to drive the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学研究应用
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism by which methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate exerts its effects is closely related to its molecular structure. The spirocyclic framework provides a rigid and defined geometry, which can interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Another spirocyclic compound with a similar rigid structure, used in similar applications.
Bicyclo[3.1.0]hexane: Shares the bicyclic core but differs in the specific arrangement of atoms and functional groups.
Uniqueness
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct geometric and electronic properties. These properties can enhance its interactions with biological targets, making it a valuable compound in drug design and other applications.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-2-6-4-7(6)10/h6-8,11H,2-5H2,1H3 |
InChI 键 |
BVNXDNRLYSEXAD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2(CCC3C2C3)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)


![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)


amine](/img/structure/B13203627.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)



![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


